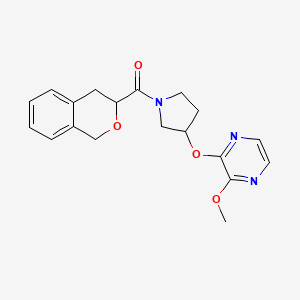

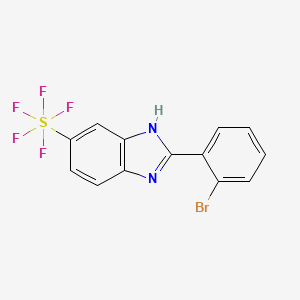

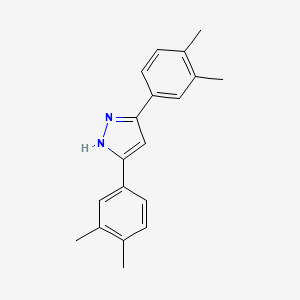

2-(diethylamino)-1-(5-(furan-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrazole derivatives are an important class of nitrogen-containing heterocycles widely studied for their diverse chemical properties and potential applications in pharmaceuticals, agrochemicals, and materials science. The compound , featuring pyrazole, furan, and thiophene moieties, represents a multifaceted structure that could exhibit unique physical, chemical, and biological properties due to the presence of these heterocyclic rings.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves cyclization reactions, starting from chalcones or similar precursors. For instance, reactions of chalcones with hydrazine hydrate in acidic or basic conditions can afford pyrazolin-1-yl derivatives, a method that could potentially be adapted for synthesizing the target compound by choosing appropriate furan- and thiophen-2-yl-substituted chalcones as starting materials (B. Kariuki et al., 2022).

Molecular Structure Analysis

X-ray crystallography and spectroscopic methods, such as IR, NMR, and mass spectrometry, are pivotal in elucidating the molecular structure of pyrazole derivatives. For compounds containing furan and thiophene rings, these techniques can reveal details about stereochemistry, electronic distribution, and intramolecular interactions, which significantly influence the compound's reactivity and properties (K. Borisova et al., 2016).

Chemical Reactions and Properties

Pyrazole derivatives can undergo various chemical reactions, including nucleophilic substitution, cycloaddition, and electrophilic addition, depending on the substituents present on the rings. The electron-rich furan and thiophene rings in the molecule could engage in reactions with electrophiles or participate in metal-catalyzed cross-coupling reactions, expanding the compound's chemical versatility (S. A. Shipilovskikh et al., 2014).

Physical Properties Analysis

The physical properties of such compounds, including melting points, boiling points, and solubility, are influenced by the molecular structure. The presence of heteroatoms and conjugated systems within furan, thiophene, and pyrazole rings can impact the compound's polarity, thermal stability, and interactions with solvents, which are crucial for its application and handling (Jin Zhang et al., 2017).

Chemical Properties Analysis

Electrochemical studies, such as cyclic voltammetry, can provide insights into the redox behavior of the compound, which is essential for understanding its chemical reactivity and potential applications in electronic materials. The interaction of the electron-rich furan and thiophene rings with the pyrazole moiety can lead to interesting electrochemical properties that merit further investigation (Henry Insuasty et al., 2014).

Scientific Research Applications

Molecular Docking Study of Novel Synthesized Pyrazole Derivatives and their Antibacterial Activity

This research explores the synthesis of novel pyrazole derivatives, including structures similar to 2-(diethylamino)-1-(5-(furan-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone, and their application in antibacterial activity. The study focuses on the molecular docking analysis to understand the interaction of these compounds with bacterial proteins, providing insights into their potential as bioactive compounds against pathogens like Staphylococcus aureus and Escherichia coli (Khumar, Ezhilarasi, & Prabha, 2018).

Synthesis and Characterization of Novel Chemical Compounds

Another study discusses the synthesis of novel chemical compounds incorporating furan and thiophene units, which could include derivatives like the one mentioned. The research delves into the chemical reactions and characterizations of these compounds, indicating their potential applications in various scientific fields, such as materials science and pharmaceuticals (Abdelrazek, Kassab, Metwally, & Sobhy, 2010).

Biological Activity Studies of Novel Furan and Pyran Derivatives

This investigation focuses on the synthesis of new furan and pyran derivatives, analyzing their biological activities against various microorganisms. The study might provide valuable insights into the potential antimicrobial applications of compounds related to 2-(diethylamino)-1-(5-(furan-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone (Sari, Aslan, Dadı, Öktemer, & Loğoğlu, 2017).

properties

IUPAC Name |

2-(diethylamino)-1-[3-(furan-2-yl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O2S/c1-3-19(4-2)12-17(21)20-14(15-7-5-9-22-15)11-13(18-20)16-8-6-10-23-16/h5-10,14H,3-4,11-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIVUGKLYPJHLAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC(=O)N1C(CC(=N1)C2=CC=CS2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Bromo-N-(4-methoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2486414.png)

![1,6-Dimethyl-4-[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2486421.png)

![N-(2,5-dimethylphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2486423.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2486428.png)

![9-(3,5-dimethylphenyl)-3-hexyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![4,7-Dimethoxy-2-[3-(triazol-2-yl)azetidin-1-yl]-1,3-benzothiazole](/img/structure/B2486434.png)